Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt
Overview
Description
Adenosine 5’-(hexahydrogen pentaphosphate), also known as ADENOSINE-5’-PENTAPHOSPHATE, is a complex organic compound with the molecular formula C10H18N5O19P5 . It has a role as a vasoconstrictor agent and an Escherichia coli metabolite .
Molecular Structure Analysis
The molecular structure of Adenosine 5’-(hexahydrogen pentaphosphate) is complex, with multiple hydroxy groups attached to the phosphorus atoms . The compound has a molecular weight of 667.141 Da .Physical And Chemical Properties Analysis
Adenosine 5’-(hexahydrogen pentaphosphate) has a predicted boiling point of 1306.0±75.0 °C and a predicted density of 2.68±0.1 g/cm3 . Its pKa is predicted to be 0.66±0.50 .Scientific Research Applications
Bioorganometallic Chemistry
In bioorganometallic chemistry, the role of the phosphate group in reactions of adenosine monophosphate derivatives has been explored. The study by Smith et al. (1993) demonstrates how the phosphate group influences the formation of cyclic trimers in reactions with a rhodium aqua complex. This research sheds light on the steric effects of phosphate positioning and its impact on diastereoselectivity, important for understanding molecular interactions in bioinorganic systems (David P. Smith, E. Kohen, M. Maestre, R. Fish, 1993).
Soil Science
Investigations into soil chemistry have revealed the presence and significance of inositol penta- and hexaphosphates. McKercher and Anderson (1968) measured these compounds in Canadian soils, highlighting their relationship with total phosphate and organic phosphate content. This work contributes to our understanding of soil nutrient dynamics and phosphorus cycling (R. McKercher, G. Anderson, 1968).
Enzyme Activity Assays
In the field of biochemistry, adenosine 3':5'-cyclic monophosphate (cAMP) has been the focus of method development for enzyme activity assays. Gilman's (1970) work on a protein binding assay for cAMP introduces a sensitive method for its measurement, relevant for studies on cellular signaling and metabolic regulation (A. Gilman, 1970).
Crystallography and Solvent Removal
Research by Yang et al. (2016) on crystal forms of adenosine 3′,5′-cyclic monophosphate sodium provides insights into solvent removal techniques in pharmaceutical manufacturing. Discovering a direct solid–solid transformation process offers a potential method for eliminating residual solvents, crucial for drug safety and efficacy (Pengpeng Yang, Li Chenguang, W. Zhuang, Qingshi Wen, Fengxia Zou, Jingwei Zhou, Jinglan Wu, Hanjie Ying, 2016).
Molecular Interactions
The interaction of purine nucleotides with various cobalt-ammine cations, investigated by Tajmir-Riahi (1991), provides valuable information on the conformation and flexibility of nucleotide sugars. This study aids in the understanding of molecular interactions and the structural basis of nucleotide function (H. Tajmir-Riahi, 1991).
Safety And Hazards
properties
IUPAC Name |
pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMFUJJMJIYTSP-CSMIRWGRSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10Na5O22P5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193968 | |
Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1026.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt | |
CAS RN |
4097-04-5 | |
Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(hexahydrogen pentaphosphate), 5'→5'-ester with adenosine, pentasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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